1-(4-Methoxybenzyl)-3-acetoxynorcotinine
Overview
Description
Synthesis Analysis
- The synthesis of related compounds often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of indazole derivatives protected with p-methoxybenzyl groups involved crystallization from a petroleum ether/ethyl acetate mixture, highlighting the role of solvent choice and crystallization conditions in obtaining the desired product (Ebert, Köckerling, & Mamat, 2012).
Molecular Structure Analysis
- Crystal and molecular structure analyses are crucial for understanding the spatial arrangement of atoms within a compound. For example, the structural analysis of 2-(4-methoxybenzyl)-4-nitro-2H-indazole revealed it crystallizes in the triclinic space group, with detailed unit cell parameters provided, highlighting the significance of X-ray crystallography in determining molecular structures (Ebert, Köckerling, & Mamat, 2012).
Chemical Reactions and Properties
- Chemical reactions involving methoxybenzyl protected compounds can lead to various products depending on the reactants and conditions. For instance, the reaction of 1-benzyl- and 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with specific reagents yielded 2-acylindole-3-carboxylic acids, showcasing the versatility of such compounds in synthetic chemistry (Miki, Hachiken, & Yanase, 2001).
Scientific Research Applications
Synthesis and Chemical Properties
1-(4-Methoxybenzyl)-3-acetoxynorcotinine, due to its structural characteristics, is often involved in synthetic organic chemistry and the synthesis of complex molecules. For instance, the reaction of 1-benzyl and 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with specific reagents can produce 2-acylindole-3-carboxylic acids. This process is crucial in the synthesis of ellipticine, a compound with notable chemical properties (Miki, Hachiken, & Yanase, 2001). Additionally, the 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group in the synthesis of oligoribonucleotides, indicating its versatility in nucleic acid chemistry (Takaku & Kamaike, 1982).
Anticancer and Antibacterial Studies
Compounds with the 4-methoxybenzyl moiety have been explored for their potential in anticancer and antibacterial applications. For example, p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes have demonstrated significant antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus. These complexes also exhibited cytotoxicity against cancer cell lines, highlighting their potential in therapeutic applications (Patil et al., 2010).
Enzymatic Synthesis and Biological Applications
The enzymatic synthesis of key intermediates for pharmaceuticals often involves compounds related to 1-(4-Methoxybenzyl)-3-acetoxynorcotinine. A study reported the asymmetric synthesis of a dextromethorphan intermediate, leveraging the capabilities of a newly discovered cyclohexylamine oxidase. This process emphasizes the role of 4-methoxybenzyl-protected intermediates in the efficient and enantioselective synthesis of important pharmaceuticals (Wu et al., 2020).
Antioxidant Activity
The antioxidant activity of phenolic compounds is significantly influenced by the oxidation state of the benzylic position. Studies have shown that phenolic lignans with a 4-hydroxy-3-methoxybenzyl group exhibit varied antioxidant activities based on their structural configurations. These findings suggest that compounds structurally similar to 1-(4-Methoxybenzyl)-3-acetoxynorcotinine could play a role in antioxidant mechanisms, potentially contributing to their biological activity (Yamauchi et al., 2005).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing allergic reactions. Proper handling and disposal procedures would need to be followed to ensure safety1112.
Future Directions
The future research directions for this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its efficient synthesis1314.
Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis, specific studies and literature on “1-(4-Methoxybenzyl)-3-acetoxynorcotinine” would be needed. If this compound is novel or not widely studied, it might be worthwhile to conduct these studies to learn more about it.
properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)25-18-10-17(15-4-3-9-20-11-15)21(19(18)23)12-14-5-7-16(24-2)8-6-14/h3-9,11,17-18H,10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAJRUHBNRUKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(N(C1=O)CC2=CC=C(C=C2)OC)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399851 | |
Record name | 1-(4-Methoxybenzyl)-3-acetoxynorcotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-acetoxynorcotinine | |
CAS RN |
887406-83-9 | |
Record name | 1-(4-Methoxybenzyl)-3-acetoxynorcotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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